molecular formula C9H13N3 B13002829 N3-(Cyclopropylmethyl)pyridine-2,3-diamine

N3-(Cyclopropylmethyl)pyridine-2,3-diamine

Cat. No.: B13002829
M. Wt: 163.22 g/mol
InChI Key: RRKJNPNOFKLOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(Cyclopropylmethyl)pyridine-2,3-diamine typically involves the reaction of pyridine derivatives with cyclopropylmethylamine under controlled conditions. One common method includes the use of dinitrogen pentoxide (N2O5) in an organic solvent to nitrate pyridine, followed by reduction and substitution reactions to introduce the cyclopropylmethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing advanced chemical reactors and purification systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N3-(Cyclopropylmethyl)pyridine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amino derivatives, and various substituted pyridines, depending on the specific reagents and conditions used .

Scientific Research Applications

N3-(Cyclopropylmethyl)pyridine-2,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of N3-(Cyclopropylmethyl)pyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    N3-(Cyclopropylmethyl)pyridine-2,3-diamine: Characterized by the presence of a cyclopropylmethyl group.

    N3-(Cyclopropylmethyl)pyridine-2,4-diamine: Similar structure but with amino groups at different positions.

    N3-(Cyclopropylmethyl)pyridine-3,4-diamine: Another isomer with different substitution patterns

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

3-N-(cyclopropylmethyl)pyridine-2,3-diamine

InChI

InChI=1S/C9H13N3/c10-9-8(2-1-5-11-9)12-6-7-3-4-7/h1-2,5,7,12H,3-4,6H2,(H2,10,11)

InChI Key

RRKJNPNOFKLOCH-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=C(N=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.